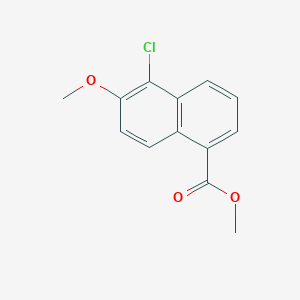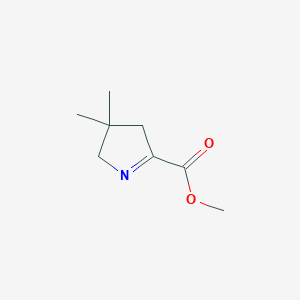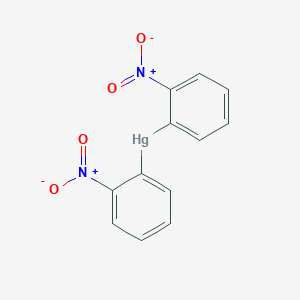
S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate: is an organic compound characterized by a benzene ring substituted with three methyl groups and a sulfonothioate group attached to a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate typically involves the sulfonation of 2,4,6-trimethylbenzene followed by the introduction of the pentylthio group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using specialized reactors to maintain the necessary reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2,4,6-Trimethylbenzenesulfonic acid: Similar structure but lacks the pentylthio group.
S-Butyl 2,4,6-trimethylbenzene-1-sulfonothioate: Similar structure with a butyl chain instead of a pentyl chain.
S-Hexyl 2,4,6-trimethylbenzene-1-sulfonothioate: Similar structure with a hexyl chain instead of a pentyl chain.
Uniqueness: S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate is unique due to its specific combination of a pentyl chain and a sulfonothioate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
| 111708-96-4 | |
Formule moléculaire |
C14H22O2S2 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2-pentylsulfanylsulfonylbenzene |
InChI |
InChI=1S/C14H22O2S2/c1-5-6-7-8-17-18(15,16)14-12(3)9-11(2)10-13(14)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
NIWVQMJNCYSZMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)




![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14317013.png)

